molecular formula C13H16F3N3O3S B2838203 1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1251545-84-2

1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No. B2838203
CAS RN: 1251545-84-2
M. Wt: 351.34
InChI Key: XNUVABDHQFWECQ-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylsulfonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as compound 1, is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This compound has shown promising results in preclinical studies as a potential anti-cancer agent.

Scientific Research Applications

Structure and Conformation Analysis

  • A study by Banerjee et al. (2002) on a similar compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, explored its crystal structure and molecular conformation. This compound was evaluated as a potential antineoplastic agent, and the findings included detailed X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).

Role in Inhibiting Enzymes

  • Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified from high throughput screening. These compounds, with a triazine heterocycle, showed promise in various disease models (Thalji et al., 2013).

Synthesis and Characterization

  • Ghorbani‐Choghamarani and Azadi (2015) investigated Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles, demonstrating its application as a novel nanomagnetic reusable catalyst for synthesizing certain compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Antagonistic Properties in Pharmacology

  • Research by Grimwood et al. (2011) on a structurally similar compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, highlighted its role as a novel κ-opioid receptor antagonist, demonstrating its potential for treating depression and addiction disorders (Grimwood et al., 2011).

Anti-Angiogenic and DNA Cleavage Studies

  • Kambappa et al. (2017) synthesized novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and evaluated their anti-angiogenic and DNA cleavage activities, indicating potential anticancer applications (Kambappa et al., 2017).

Computational Studies

  • A study by Kaya et al. (2016) involved quantum chemical and molecular dynamic simulation studies for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron. This research highlighted the potential application of such compounds in corrosion inhibition (Kaya et al., 2016).

Metabolic Pathways in Pharmacokinetics

  • The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to the query compound, was studied by Gong et al. (2010). This research provided insights into the metabolic pathways and pharmacokinetics of similar compounds in chronic myelogenous leukemia patients (Gong et al., 2010).

properties

IUPAC Name

1-pyridin-3-ylsulfonyl-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3S/c14-13(15,16)9-18-12(20)10-3-6-19(7-4-10)23(21,22)11-2-1-5-17-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUVABDHQFWECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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